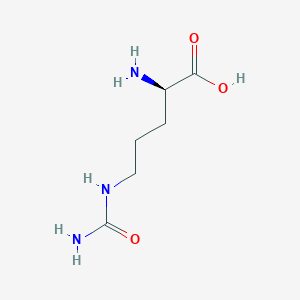

D-Citrulline

描述

准备方法

合成路线及反应条件: D-瓜氨酸可由L-鸟氨酸单盐酸盐合成。该过程涉及在碱性条件下用铜盐处理L-鸟氨酸以保护α-氨基,然后用碳酰胺对δ-氨基进行甲酰化。 然后使用硫化物或有机酸去除铜离子以释放D-瓜氨酸 . 该方法环保,适合工业生产 .

工业生产方法: D-瓜氨酸的工业生产通常涉及在碱性条件下水解L-精氨酸。 此方法会产生一些副产物,如鸟氨酸和尿素,这会降低最终产品的纯度 . 需要一种高效的D-瓜氨酸合成方法来提高产品的质量和反应条件 .

化学反应分析

反应类型: D-瓜氨酸会发生各种生化反应,包括水解和与金属阳离子配位。 它参与精氨酸水解生成瓜氨酸和氨,这是一个能量有利的过程,可以被认为是重要瓜氨酸化反应的驱动力 .

常用试剂及条件: D-瓜氨酸合成中常用的试剂包括铜盐、碳酰胺以及用于去除铜离子的硫化物或有机酸 . 精氨酸水解为瓜氨酸的过程由一氧化氮合酶催化 .

主要产物: D-瓜氨酸反应产生的主要产物包括一氧化氮和氨 .

科学研究应用

Scientific Research Applications

D-Citrulline is utilized in several scientific domains:

- Peptide Synthesis : this compound serves as a crucial building block for synthesizing peptides. Its unique structure allows researchers to create modified peptides that can enhance biological activity, particularly in therapeutic contexts .

- Biochemical Studies : In biochemical research, this compound is employed to investigate metabolic pathways involving amino acids. This application provides insights into various physiological processes and the role of amino acids in metabolism .

Health and Nutrition

The health-related applications of this compound are largely predicated on its ability to increase the availability of L-arginine, which is a precursor for nitric oxide production. This has several implications:

- Cardiovascular Health : Supplementation with this compound has been shown to improve endothelial function and lower blood pressure in individuals with prehypertension and hypertension. Increased nitric oxide production from L-arginine enhances vasodilation, which is critical for cardiovascular health .

- Exercise Performance : Some studies suggest that this compound supplementation can enhance exercise performance by reducing muscle soreness and improving recovery times. However, results are mixed regarding its effectiveness for endurance performance, with some studies indicating no significant benefits .

- Metabolic Health : this compound may have beneficial effects on metabolic health by improving insulin sensitivity and reducing the risk of type 2 diabetes through enhanced nitric oxide bioavailability .

Drug Development

This compound's role in drug development is notable due to its involvement in nitric oxide synthesis:

- Therapeutic Potential : Research indicates that this compound may be useful in developing novel therapeutics for cardiovascular diseases. Its ability to enhance nitric oxide production could help mitigate conditions such as hypertension and heart failure .

- Kidney Protection : In animal models, this compound has shown promise in protecting against nephrotoxicity induced by chemotherapeutic agents like cisplatin, suggesting potential applications in renal health .

Cosmetic Applications

This compound is also being explored in the cosmetic industry:

- Skin Health : The compound is investigated for its potential benefits in improving skin hydration and elasticity. Its roles in enhancing blood flow and nutrient delivery to skin cells may contribute to these effects .

Case Studies and Research Findings

Several studies provide evidence supporting the applications of this compound:

作用机制

D-瓜氨酸由酶精氨琥珀酸合酶转化为L-精氨酸。 然后L-精氨酸用于产生一氧化氮,一氧化氮在血管舒张和血压调节中起着至关重要的作用 . D-瓜氨酸还通过尿素循环将氨(一种细胞毒素)转化为尿素,从而帮助解毒氨 .

类似化合物:

L-精氨酸: 一氧化氮的前体,也是尿素循环的关键参与者.

L-鸟氨酸: 参与尿素循环和D-瓜氨酸合成的另一种氨基酸.

L-谷氨酰胺: 通过转化为鸟氨酸成为瓜氨酸的前体.

D-瓜氨酸的独特性: D-瓜氨酸在增强一氧化氮生成和提高运动表现方面具有独特性。 与L-精氨酸不同,D-瓜氨酸不参与蛋白质合成,也不是DNA编码的氨基酸之一 . 这使得它成为提高一氧化氮水平的宝贵补充剂,而不会造成蛋白质合成干扰的风险。

相似化合物的比较

L-arginine: A precursor of nitric oxide and a key player in the urea cycle.

L-ornithine: Another amino acid involved in the urea cycle and the synthesis of D-citrulline.

L-glutamine: A precursor of citrulline through the conversion to ornithine.

Uniqueness of this compound: this compound is unique in its ability to enhance nitric oxide production and improve athletic performance. Unlike L-arginine, this compound is not involved in protein synthesis and is not one of the amino acids coded for by DNA . This makes it a valuable supplement for boosting nitric oxide levels without the risk of protein synthesis interference.

生物活性

D-Citrulline is a non-essential amino acid that plays a significant role in various biological processes, particularly in the synthesis of nitric oxide (NO) and the regulation of vascular function. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily found in watermelon and is produced endogenously in the body. It serves as a precursor to L-arginine, which is crucial for NO production. The biological activity of this compound is largely attributed to its ability to enhance NO biosynthesis, thereby influencing cardiovascular health, exercise performance, and metabolic functions.

-

Nitric Oxide Production :

- This compound increases L-arginine levels, which subsequently enhances NO synthesis. NO is vital for endothelial function as it promotes vasodilation and improves blood flow.

- Studies have shown that supplementation with this compound can significantly elevate plasma L-arginine levels and improve endothelial function, particularly in populations with reduced NO bioavailability, such as older adults and those with cardiovascular diseases .

-

Antioxidant Properties :

- This compound exhibits antioxidant effects by reducing reactive oxygen species (ROS) formation. This action helps protect endothelial cells from oxidative stress, which can lead to vascular dysfunction .

- In experimental models, this compound has been shown to scavenge hydroxyl radicals and mitigate oxidative damage in vascular tissues .

- Metabolic Effects :

Case Studies and Clinical Trials

- A systematic review assessed the impact of L-citrulline on endurance performance. The analysis included nine studies with a total of 158 participants. Results indicated no significant improvements in time-to-exhaustion (TTE) or time-to-completion (TTC) following acute citrulline supplementation .

- In another study focusing on organ perfusion, L-citrulline was compared to L-arginine supplementation. Findings suggested that L-citrulline improved arginine-NO metabolism more effectively than L-arginine alone, highlighting its potential therapeutic role in conditions associated with impaired NO production .

Data Table: Summary of Key Studies on this compound

Safety and Tolerance

Clinical studies have reported that this compound supplementation is generally well-tolerated with minimal side effects. No significant adverse effects have been noted even at higher doses (up to 15 g), making it a safe option for supplementation in various populations .

属性

IUPAC Name |

(2R)-2-amino-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348463 | |

| Record name | D-Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13594-51-9 | |

| Record name | Citrulline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013594519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITRULLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNS2VUH6P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。